molecular formula C43H80O10 B1255316 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol

1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol

Cat. No. B1255316
M. Wt: 757.1 g/mol
InChI Key: GJPFUHJUTMNEJR-BNOJPGAFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-alpha-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are palmitoyl and oleoyl respectively.

Scientific Research Applications

Chiral Synthesis

Phase Behavior Studies

  • The phase behavior of compounds like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol, which are structurally similar to 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol, has been studied, revealing insights into their role in the crystallization of oils like palm oil (Zhang, L., Ueno, S., Miura, S., & Sato, K., 2007).

Enzyme-Assisted Synthesis

  • Enzyme-assisted synthesis has been used to produce high-purity, chain-deuterated lipids, a method that could potentially be applied to 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol (Bogojevic, O., & Leung, A. E., 2020).

Interaction with Other Lipids

  • The phase behavior of mixtures of similar diacylglycerols and phospholipids has been studied, which is relevant to understanding how 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol interacts with other lipids in biological membranes (Jiménez-Monreal, A. M., Villalaín, J., Aranda, F., & Gomez-Fernandez, J., 1998).

Calcium Binding Studies

  • The binding of calcium ions to bilayers composed of similar phospholipids has been investigated, providing insight into the interaction of 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol with ions in biological systems (Borle, F., & Seelig, J., 1985).

Role in Membrane Fluidity

properties

Product Name

1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol

Molecular Formula

C43H80O10

Molecular Weight

757.1 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(46)52-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)34-50-38(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40+,41+,42-,43+/m1/s1

InChI Key

GJPFUHJUTMNEJR-BNOJPGAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.